molecular formula C18H23N3O4 B6005353 6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one

6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one

Cat. No. B6005353
M. Wt: 345.4 g/mol
InChI Key: FGIUZFRDQQCKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one, commonly known as ONO-7300243, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It has been developed by Ono Pharmaceutical Co., Ltd. and has been granted a patent in several countries.

Mechanism of Action

ONO-7300243 inhibits the activity of MELK by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal functions, which include promoting cell proliferation and survival. By inhibiting MELK, ONO-7300243 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ONO-7300243 has been shown to have a potent anti-tumor effect in preclinical models of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little or no effect on normal cells.

Advantages and Limitations for Lab Experiments

The advantages of ONO-7300243 in lab experiments include its high potency and specificity for MELK, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of ONO-7300243 include its relatively low solubility and bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of ONO-7300243.

Future Directions

There are several potential future directions for research on ONO-7300243. These include:
1. Clinical Trials: ONO-7300243 is currently in preclinical development and has not yet been tested in clinical trials. Future studies will need to determine the safety and efficacy of ONO-7300243 in humans.
2. Combination Therapy: ONO-7300243 may be effective in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Future studies will need to determine the optimal combination regimens.
3. Biomarker Identification: ONO-7300243 may be more effective in certain subtypes of cancer that overexpress MELK. Future studies will need to identify biomarkers that can predict which patients are most likely to respond to ONO-7300243.
4. Structural Optimization: Further structural optimization of ONO-7300243 may lead to improved solubility, bioavailability, and potency.
Conclusion:
ONO-7300243 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its mechanism of action involves targeting the protein MELK, which is overexpressed in many types of cancer. While further studies are needed to determine its safety and efficacy in humans, ONO-7300243 represents a promising new approach to the treatment of cancer.

Synthesis Methods

The synthesis of ONO-7300243 involves a multi-step process starting from commercially available starting materials. The key step involves the formation of a spirocyclic lactam through a Diels-Alder reaction between a substituted cyclohexadiene and a maleimide. The resulting spirocyclic lactam is then subjected to a series of transformations to give the final product.

Scientific Research Applications

ONO-7300243 has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is overexpressed in many types of cancer and is believed to play a critical role in the survival and growth of cancer cells.

properties

IUPAC Name

4-[1-(2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-15-9-14(19-11-20-15)12-4-3-7-21(10-12)17(24)13-8-16(23)25-18(13)5-1-2-6-18/h9,11-13H,1-8,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUZFRDQQCKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)N3CCCC(C3)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.